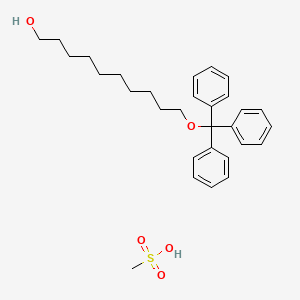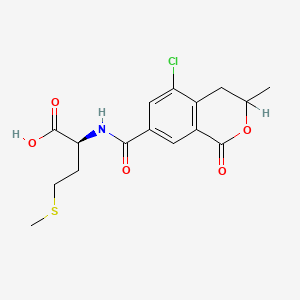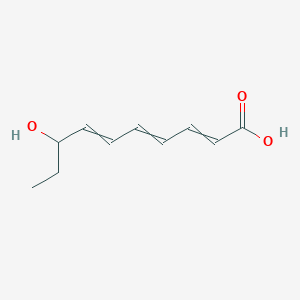
8-Hydroxydeca-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxydeca-2,4,6-trienoic acid is a chemical compound with the molecular formula C10H14O3. It is characterized by the presence of a hydroxyl group and a conjugated triene system within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydeca-2,4,6-trienoic acid can be achieved through several methods. One common approach involves the use of deuterium-labeled compounds and 2H NMR spectroscopy for analysis. This method has shown that the compound can be incorporated intact into other molecules when administered to growing cells of Aspergillus melleus .
Industrial Production Methods: the use of polyketide synthase pathways in microorganisms like Aspergillus melleus suggests potential biotechnological approaches for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxydeca-2,4,6-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and conjugated triene system makes it reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
8-Hydroxydeca-2,4,6-trienoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Hydroxydeca-2,4,6-trienoic acid involves its incorporation into larger molecules through enzymatic pathways. In Aspergillus melleus, it is incorporated into aspyrone via polyketide synthase pathways. The hydroxyl group and conjugated triene system play crucial roles in its reactivity and incorporation into other molecules .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxydeca-4,6,8-trienoic acid
- Octa-2,4,6-trienoic acid
Comparison: 8-Hydroxydeca-2,4,6-trienoic acid is unique due to the presence of the hydroxyl group at the 8th position, which imparts distinct chemical properties and reactivity. Similar compounds like 3-Hydroxydeca-4,6,8-trienoic acid and octa-2,4,6-trienoic acid lack this specific hydroxyl group, leading to differences in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
63436-34-0 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
8-hydroxydeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h3-9,11H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
BAXOWUQPKPOQNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=CC=CC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


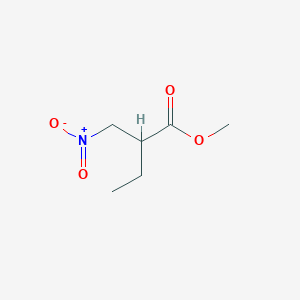

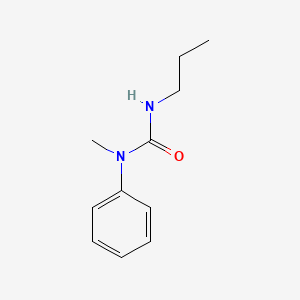
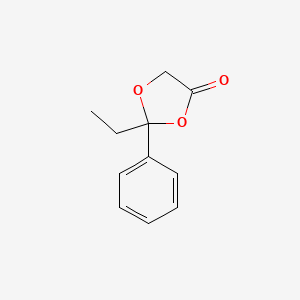

![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
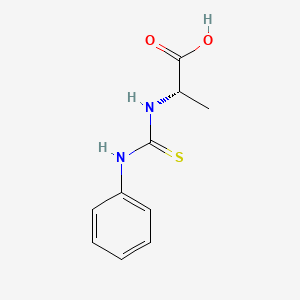
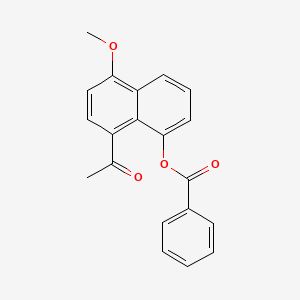
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
